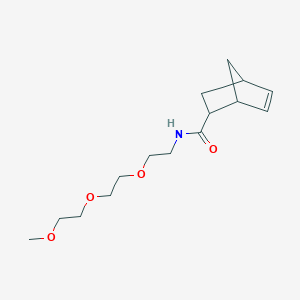

m-PEG3-Norbornene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-18-6-7-20-9-8-19-5-4-16-15(17)14-11-12-2-3-13(14)10-12/h2-3,12-14H,4-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRJCJOJFAWUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCNC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization Mechanisms and Network Formation in M Peg3 Norbornene Systems

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives

ROMP is a powerful chain-growth polymerization technique for cyclic olefins, prized for its ability to produce polymers with well-defined architectures and narrow molecular weight distributions. rsc.org The high ring strain of the norbornene moiety makes it an excellent monomer for this process. caltech.edu

Catalytic Systems and Reaction Kinetics (e.g., Grubbs Catalysts)

Ruthenium-based catalysts, particularly those developed by Grubbs, are frequently employed for the ROMP of norbornene derivatives due to their high functional group tolerance and robust performance. rsc.org The choice of catalyst generation (e.g., first, second, or third generation Grubbs catalysts) significantly influences the polymerization kinetics. rsc.orgresearchgate.net For instance, third-generation Grubbs catalysts are known for their fast initiation rates and ability to facilitate living polymerizations. nih.govnsf.gov

The kinetics of ROMP are influenced by several factors, including the catalyst, monomer structure, and reaction conditions. researchgate.netmdpi.com Studies have shown that the rate of polymerization can be independent of the catalyst concentration under certain conditions, with an inverse first-order dependency on the concentration of a coordinating ligand like pyridine (B92270) for third-generation catalysts. nih.gov The solvent can also play a crucial role; for example, benzotrifluoride (B45747) has been shown to be an effective and more environmentally friendly alternative to dichloromethane (B109758) for ROMP of norbornene, yielding high molecular weight polymers with similar or even faster reaction rates. mdpi.com

The mechanism of ROMP is understood to proceed through a chain-growth process where a strained cyclic olefin is converted into a polymer. rsc.org Mechanistic studies have identified the formation of the metallacyclobutane ring as the rate-determining step in the ROMP of norbornenyl monomers initiated by a third-generation Grubbs catalyst. acs.org

Table 1: Comparison of Grubbs Catalysts in Norbornene ROMP

| Catalyst Generation | Key Features | Typical Monomer/Catalyst Ratio | Reference |

|---|---|---|---|

| First (G1) | Good functional group tolerance | Low | researchgate.net |

| Second (G2) | Higher activity than G1 | Moderate | rsc.org |

| Third (G3) | Fast initiation, living polymerization characteristics | High | rsc.orgnih.gov |

| Hoveyda-Grubbs (HG2) | Water-soluble variants available | High | mdpi.comrsc.org |

Mechanistic Control of Polymer Architecture and Molecular Weight Distribution

A key advantage of ROMP is the ability to exert precise control over the polymer's architecture, including molecular weight and its distribution (polydispersity). nih.gov Living polymerization characteristics, where the rate of initiation is faster than or comparable to the rate of propagation, allow for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI). researchgate.net

The stereochemistry of the norbornene monomer (exo vs. endo) can significantly impact the polymerization rate, with exo isomers generally polymerizing faster. caltech.edunsf.gov This difference in reactivity can be exploited to control the polymer microstructure. Furthermore, the presence of chelating groups on the monomer or the propagating polymer chain can influence the rate of polymerization and the stability of the catalyst, thereby affecting the final polymer architecture. acs.orgnih.gov

The choice of chain transfer agents (CTAs) offers another level of control, enabling the synthesis of telechelic polymers and more complex architectures like star-shaped polymers in a catalytic manner. rsc.orgacs.org For instance, monosubstituted 1,3-dienes have been identified as effective CTAs in the kinetically controlled catalytic ROMP of norbornene derivatives. rsc.org

Investigations into Copolymerization Behavior

ROMP allows for the synthesis of a wide range of copolymers, including block, graft, and statistical copolymers, by carefully selecting monomers and controlling their addition during polymerization. acs.orgnih.gov The copolymerization of different norbornene derivatives can be used to tune the properties of the resulting polymer. researchgate.netfrontiersin.org For example, copolymerizing a functional norbornene monomer with an unfunctionalized norbornene can adjust the density of functional groups along the polymer backbone. frontiersin.org

The synthesis of block copolymers is often achieved through the sequential addition of monomers in a living polymerization system. rsc.org Graft copolymers can be synthesized using a "grafting-through" approach, where a macromonomer with a polymerizable norbornene end-group is copolymerized with a smaller comonomer. caltech.eduvt.edu This method allows for control over the side chain distribution and grafting density. caltech.edu Statistical copolymers are formed when two or more monomers are polymerized simultaneously, and their incorporation into the polymer chain is governed by their relative reactivities. mdpi.comrsc.org

Thiol-Norbornene Click Photopolymerization for Hydrogel Formation

Thiol-norbornene "click" chemistry is a powerful tool for the formation of hydrogels, offering spatiotemporal control over the crosslinking process. biorxiv.orgresearchgate.net This reaction is valued for its high efficiency, orthogonality, and relative insensitivity to oxygen, making it highly suitable for biomedical applications. biorxiv.orgchienchilin.org

Radical-Mediated Step-Growth Polymerization Kinetics

The thiol-norbornene reaction proceeds via a radical-mediated step-growth mechanism. nih.govresearchgate.net The process is initiated by the generation of radicals from a photoinitiator upon exposure to light. researchgate.net These radicals abstract a hydrogen atom from a thiol group, creating a thiyl radical. nih.govresearchgate.net The thiyl radical then adds across the double bond of the norbornene moiety, forming a carbon-centered radical. nih.gov This radical subsequently abstracts a hydrogen from another thiol, regenerating a thiyl radical and completing the formation of a thioether crosslink. nih.gov This step-growth mechanism leads to the formation of more homogeneous and idealized polymer networks compared to chain-growth polymerizations. nih.govnih.gov

The kinetics of this polymerization are typically very fast, with gelation occurring within seconds to minutes of light exposure. researchgate.netacs.org This rapid gelation is advantageous for applications such as cell encapsulation, as it minimizes the exposure of cells to potentially harmful radicals and UV light. nih.gov The reaction kinetics can be influenced by factors such as the concentration of the photoinitiator, light intensity, and the molar ratio of thiol to norbornene groups. acs.orgmdpi.com

Photoinitiator Systems and Light-Initiated Crosslinking Mechanisms

A variety of photoinitiator systems can be used to trigger thiol-norbornene photopolymerization. Type I photoinitiators, such as Irgacure 2959 and lithium arylphosphinate (LAP), undergo cleavage upon UV light exposure to form radicals. chienchilin.orgarxiv.org These are highly efficient but often require UV light, which can have biosafety concerns.

Type II photoinitiators, such as eosin-Y, operate through a hydrogen abstraction mechanism in the presence of a co-initiator (in this case, the thiol itself) and are activated by visible light. chienchilin.org The use of visible light and initiators like eosin-Y is often preferred for biomedical applications due to improved cytocompatibility. researchgate.net In some systems, eosin-Y can be used as the sole initiator, simplifying the hydrogel formulation. researchgate.net

The choice of photoinitiator and light source allows for precise spatial and temporal control over the crosslinking process. nih.govresearchgate.net This enables the fabrication of complex hydrogel structures, such as multilayered gels and patterned scaffolds, which are valuable for tissue engineering and 3D cell culture. researchgate.netmdpi.com

Table 2: Common Photoinitiators for Thiol-Norbornene Photopolymerization

| Photoinitiator | Type | Activating Light | Mechanism | Reference |

|---|---|---|---|---|

| Irgacure 2959 | Type I (Cleavage) | UV (e.g., 365 nm) | Unimolecular bond cleavage to form radicals. | chienchilin.orgarxiv.org |

| Lithium arylphosphinate (LAP) | Type I (Cleavage) | UV (e.g., 365 nm) | Photolysis into two radical species. | researchgate.net |

| Eosin-Y | Type II (H-abstraction) | Visible (e.g., 400-700 nm) | Excited by light, abstracts hydrogen from thiol to form thiyl radical. | chienchilin.orgresearchgate.net |

| Bis(acyl)phosphane oxide (BAPO) | Type I (Cleavage) | UV/Visible | Photosensitive at longer wavelengths, can be used for visible light curing. | acs.org |

Analysis and Mitigation of Norbornene Homopolymerization

While radical-mediated thiol-norbornene click chemistry is widely utilized for its efficiency and control, the potential for norbornene homopolymerization as an off-target reaction can significantly impact network structure and properties. nih.govconju-probe.com This side reaction, where norbornene groups polymerize with each other, can introduce unintended covalent crosslinks, altering the designed characteristics of the hydrogel. nih.gov

Analysis: The presence and extent of norbornene homopolymerization can be identified through several analytical techniques. A primary indicator is the observation of higher-than-expected norbornene conversion in systems where the stoichiometry of thiols to norbornenes is intended to be 1:1. nih.govconju-probe.com

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry is a powerful tool to detect homopolymerization. Analysis of a mono-substituted m-PEG-Norbornene polymer exposed to a photoinitiator (like LAP) without a thiol crosslinker shows the formation of PEG dimers and other varied products, confirming that norbornene moieties can react with each other. nih.govconju-probe.com As initiator concentration increases, the mass of the PEG shifts, and dimerization becomes more apparent. conju-probe.com

NMR Spectroscopy: ¹H NMR spectroscopy can also confirm homopolymerization. In the absence of dithiol crosslinkers, a significant reduction in the norbornene proton peak area (δ ≈ 5.80-6.25 ppm) after exposure to a radical initiator is direct evidence of norbornene consumption through homopolymerization. conju-probe.com For instance, a 77% reduction in this peak area has been observed in Norbornene-modified Hyaluronic Acid (NorHA) systems with a photoinitiator alone. conju-probe.com

Mitigation Strategies: Several strategies can be employed to minimize the impact of norbornene homopolymerization and maintain the intended network properties.

Tuning Polymer Functionality: A highly effective method is to decrease the number of norbornene groups per polymer chain (i.e., reduce the functionality, f). nih.govconju-probe.com This reduces the probability of intermolecular norbornene-norbornene reactions. Research on NorHA hydrogels demonstrated that reducing the functionality from f = 40 to f = 8 dramatically increased the network's ability to undergo stress relaxation, indicating fewer unintended static crosslinks. nih.govrsc.org

| NorHA Functionality (f) | Stress Relaxation (%) |

| 40 | 42.3 ± 0.1% |

| 8 | 93.0 ± 1.6% |

Adjusting Reactant Concentrations: Increasing the relative concentration of thiol groups can kinetically favor the desired thiol-ene reaction over norbornene homopolymerization. nih.gov However, this approach can be wasteful as it requires an excess of the thiol component. nih.gov

Inverse Electron Demand Diels-Alder (iEDDA) Click Polymerization

The inverse electron demand Diels-Alder (iEDDA) reaction between a norbornene moiety (the dienophile) and a tetrazine (the diene) is an exceptionally fast and bioorthogonal click reaction used for hydrogel formation. nih.govrsc.org This reaction's high specificity and biocompatibility make it a powerful alternative to other ligation chemistries. rsc.orgacs.orgrsc.org

Reaction Kinetics and Orthogonality with Tetrazine Moieties

Reaction Kinetics: The iEDDA reaction involving norbornene is prized for its rapid kinetics, which allows for the swift formation of hydrogel networks, often within minutes, at room temperature and under physiological conditions without requiring a catalyst. acs.orgnih.govmdpi.com

Rate Constants: The reaction proceeds with second-order kinetics. rsc.org While norbornene is noted to be less reactive than highly strained dienophiles like trans-cyclooctene (B1233481) (TCO), it remains highly effective. nih.gov For example, the reaction of a 3-(4-benzylamino)-1,2,4,5-tetrazine with a norbornene-based dienophile exhibits a second-order rate constant of approximately 1-2 M⁻¹s⁻¹. nih.gov

Gelation Time: The rapid kinetics translate to fast gelation times, which can be monitored by in-situ rheology. The crossover point of the storage modulus (G') and loss modulus (G'') signifies the sol-gel transition. nih.govacs.org In typical PEG-tetrazine and PEG-norbornene systems, gelation is substantially complete within 10-30 minutes. acs.orgmdpi.com For example, a system using 7.5 wt% 4-arm PEG-Tz and a di-norbornene peptide crosslinker showed gelation within minutes. acs.orgnih.gov

Orthogonality: A key advantage of the norbornene-tetrazine iEDDA reaction is its orthogonality. rsc.orgrsc.org This means the reaction is highly chemoselective, proceeding with high efficiency without interfering with or being affected by a wide range of other functional groups present in a biological environment. conju-probe.com This allows for the specific and predictable formation of crosslinks. acs.org

Furthermore, the iEDDA chemistry is orthogonal to other click reactions, such as the radical-mediated thiol-ene reaction. rsc.orgacs.org This unique feature enables sequential network modifications. For instance, a hydrogel can be formed using the norbornene-tetrazine reaction, and unreacted pendant functional groups can then be modified in a subsequent step using a different, non-interfering chemistry. rsc.orgacs.org

Mechanisms of Network Formation via iEDDA Click Chemistry

The formation of a stable polymer network using m-PEG3-Norbornene and tetrazine-functionalized molecules is a direct result of the iEDDA cycloaddition mechanism.

Covalent Crosslinking Mechanism: The process begins with a [4+2] cycloaddition where the tetrazine acts as the electron-poor diene and the strained double bond of the norbornene acts as the dienophile. acs.orgnih.gov This initial reaction forms a highly strained, unstable tricyclic intermediate. nih.gov This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂). acs.orgnih.gov The final product is a stable dihydropyridazine (B8628806) linkage, which can subsequently isomerize or be oxidized to a pyridazine (B1198779), forming the covalent crosslink. acs.org

Network Assembly: A hydrogel network is formed when multifunctional precursors are mixed. For example, combining a multi-arm PEG functionalized with tetrazine (e.g., 4-arm PEG-Tz) with a polymer functionalized with norbornene groups (like this compound or di-norbornene peptides) leads to the formation of a three-dimensional, crosslinked network. acs.orgmdpi.comrsc.org The mechanical properties of the resulting hydrogel can be precisely controlled.

| Precursor Concentration (10 wt % PEG-Tz) | [Norbornene]/[Tetrazine] Ratio | Resulting Storage Modulus (G') |

| 4% (w/v) | 0.6 | ~0.6 kPa |

| 4% (w/v) | 1.0 | ~2.0 kPa |

| 4% (w/v) | 1.2 | ~2.8 kPa |

Secondary Interactions: Beyond covalent crosslinking, molecular dynamics simulations and experimental data show that the pyridazine products of the tetrazine-norbornene reaction can engage in strong secondary interactions (e.g., π-stacking). nih.gov These non-covalent interactions can significantly increase the hydrogel's storage modulus and stability compared to networks formed via other chemistries like thiol-ene, which lack such interacting products. nih.gov A direct comparison showed that tetrazine-norbornene crosslinked gels exhibited an approximately 6-fold higher storage modulus than analogous thiol-ene gels. nih.gov

Hydrogel Engineering and Advanced Material Design Principles

Design Strategies for Tunable Hydrogel Network Structures

The engineering of hydrogels from the m-PEG3-Norbornene compound relies on precise control over the resulting polymer network. By manipulating the molecular components and reaction conditions, hydrogels with specific, predictable, and tunable properties can be designed for various advanced material applications.

Mechanistic Control of Network Modulus and Crosslink Density

The mechanical properties of this compound hydrogels, particularly their stiffness (modulus) and crosslink density, are critical parameters that can be precisely controlled through several strategic approaches. These hydrogels are typically formed via a photoinitiated thiol-ene click reaction, where the norbornene groups on the multi-arm PEG macromers react with dithiolated crosslinkers, such as dithiothreitol (B142953) (DTT). mdpi.com

The primary method for tuning the elastic modulus is by varying the concentration of the constituent macromers. mdpi.com Increasing the weight percent (wt%) of the PEG-Norbornene macromer or the concentration of the dithiol crosslinker generally leads to a stiffer hydrogel due to a higher crosslink density. mdpi.comresearchgate.net However, there is an optimal concentration for the crosslinker; exceeding this concentration can lead to a decrease in stiffness. This phenomenon occurs because an excess of dithiol molecules may result in "looping" defects, where both ends of the crosslinker bind to the same PEG macromer instead of forming effective crosslinks between different macromers. mdpi.com

For instance, studies using 8-arm PEG-Norbornene (PEG-Nor) have demonstrated that the elastic modulus can be systematically tuned across a range from a few kilopascals (kPa) to over 30 kPa. mdpi.com A secondary modification step can be employed to further modulate the hydrogel's mechanics post-fabrication. By incubating a pre-formed hydrogel in a solution containing additional DTT and a photoinitiator, and then exposing it to UV light, new crosslinks can be formed, significantly increasing the elastic modulus. mdpi.com This confirms that unreacted pendant norbornene groups remain available for subsequent reactions.

The rate of the photopolymerization reaction itself offers another level of control. The reaction rate can be modulated by adjusting the intensity of the light source or the concentration of the photoinitiator. researchgate.netresearchgate.net A faster reaction rate, achieved with higher light intensity or more photoinitiator, generally results in a hydrogel with a higher modulus. researchgate.netresearchgate.net This is attributed to the formation of a more homogeneous network with fewer defects. In-situ measurements have correlated higher norbornene group conversion with increased mechanical stiffness. researchgate.net

Table 1: Tuning Elastic Modulus of PEG-Norbornene Hydrogels

| PEG-Nor (wt%) | DTT Concentration (mM) | Light Intensity (mW/cm²) | Resulting Elastic Modulus (E) | Reference |

|---|---|---|---|---|

| 5% | 5 | 5 | ~6.5 kPa | mdpi.com |

| 5% | 7 | 5 | ~10.5 kPa | mdpi.com |

| 6% | 8 | 5 | ~31.3 kPa | mdpi.com |

| 6% | - | 70 | ~3.7 kPa | researchgate.net |

| 14% | - | 70 | ~7.5 kPa | researchgate.net |

| 6% | - | 90 | ~6.3 kPa | researchgate.net |

| 14% | - | 90 | ~13.5 kPa | researchgate.net |

Note: This table is interactive and showcases data from multiple studies to illustrate the impact of component concentration and light intensity on the final mechanical properties of the hydrogel.

Methodologies for Tailoring Hydrolytic Degradation Kinetics

While standard PEG-based hydrogels are generally stable, introducing controlled degradability is crucial for many biomedical applications. For this compound hydrogels, hydrolytic degradation can be engineered directly into the macromer backbone. biorxiv.orgnih.gov A key strategy involves synthesizing the norbornene-functionalized PEG using precursors that create hydrolytically labile ester linkages. biorxiv.orgnih.gov

One effective method is the reaction of multi-arm PEG with carbic anhydride (B1165640) (also known as 5-norbornene-2,3-dicarboxylic anhydride) to produce a macromer designated as PEGNBCA. biorxiv.orgnih.gov Hydrogels formed from PEGNBCA via the thiol-ene reaction exhibit a high susceptibility to hydrolytic degradation. The presence of a carboxyl group near the ester linkage in the PEGNBCA structure is believed to enhance the rate of ester hydrolysis, leading to accelerated degradation. biorxiv.orgnih.gov

Furthermore, the choice of crosslinker also impacts the degradation rate. For a given concentration of the degradable PEGNBCA macromer, hydrogels crosslinked with a tetra-functional thiol (PEG4SH) degrade significantly slower than those crosslinked with a bifunctional thiol like DTT. biorxiv.org This suggests that the degradation is not solely dependent on the chemistry of the ester bond but is also governed by the bulk properties of the hydrogel network, such as its swelling ratio and crosslink density. biorxiv.org A more densely crosslinked network, as formed with PEG4SH, restricts water uptake and slows down the hydrolysis of the ester bonds throughout the bulk material.

Table 2: Control of Degradation in PEG-Norbornene Hydrogels

| Macromer System | Crosslinker | Degradation Time | Key Finding | Reference |

|---|---|---|---|---|

| 4 wt% PEGNB-D | DTT | ~3x faster | Degradation is influenced by bulk properties. | biorxiv.org |

| 4 wt% PEGNB-D | PEG4SH | Slower | Higher crosslink density slows degradation. | biorxiv.org |

| PEGNBCA + PEGTz | - | ~18 days | Fast degradation due to ester-destabilizing carboxyl group. | nih.govresearchgate.net |

| PEGNBCA + PEG-mTz | - | ~80 days | Slower degradation due to hydrophobicity of methyltetrazine. | nih.govresearchgate.net |

| Blended PEGNBCA / PEGaNB | DTT | Hours to weeks | Tunable degradation by blending stable and labile macromers. | biorxiv.orgresearchgate.net |

Note: This interactive table summarizes different strategies to control the hydrolytic degradation of PEG-Norbornene based hydrogels.

Engineering of Hydrogel Porosity and Macroporous Architectures

Beyond the nanoscale mesh size inherent to the polymer network, creating larger, micrometer-scale pores (macroporosity) is essential for applications like tissue engineering, as it facilitates cell migration, nutrient transport, and tissue infiltration. biorxiv.orgmdpi.com For this compound hydrogels, several advanced techniques have been developed to engineer such porous architectures.

A prominent method involves the use of sacrificial porogens. In this approach, rapidly dissolvable microgels are used as templates to create interconnected pores within a more stable bulk hydrogel. researchgate.netbiorxiv.org For example, microgels can be fabricated from a fast-degrading macromer like PEG-norbornene-dopamine (PEGNB-Dopa), which undergoes ultra-fast hydrolytic degradation (e.g., complete dissolution within hours). biorxiv.org These cell-laden or acellular microgels are encapsulated within a continuous, more stable hydrogel matrix (e.g., a standard PEGNB or Gelatin-Norbornene hydrogel). As the sacrificial microgels dissolve, they leave behind a network of macropores, with the stiffness of the final scaffold being determined by the surrounding matrix. biorxiv.org Scanning electron microscopy (SEM) has confirmed the formation of these large pores using this templating method. biorxiv.org

Another powerful strategy is the assembly of hydrogel microbeads into granular scaffolds. biorxiv.orgnih.gov In this bottom-up approach, PEG-Norbornene microgels are first produced, typically via microfluidics, resulting in beads of a controlled size. biorxiv.orgulb.ac.be These microbeads can then be packed together to form a jammed, microporous construct. The interstitial voids between the packed beads inherently create an interconnected pore network. biorxiv.org The size of these pores can be tuned by controlling the diameter of the microgel building blocks. biorxiv.org These granular scaffolds exhibit shear-thinning and self-healing properties, making them suitable for injectable delivery and bioprinting. biorxiv.org A secondary crosslinking step, often utilizing the remaining pendant norbornene groups on the surface of the microbeads, can be used to "click" the beads together, forming a stable, monolithic porous scaffold. biorxiv.orgulb.ac.be

The porosity of these materials significantly influences their function. Studies have shown that pore sizes in the range of 40-100 µm are beneficial for facilitating vascular structures, while pores of 200-400 µm can enhance nutrient diffusion and angiogenesis in bone tissue engineering. The ability to create macroporous PEG-norbornene hydrogels with tunable pore sizes and interconnected networks is therefore a critical design feature for advanced biomaterials. mdpi.com

Advanced Fabrication Techniques for this compound Hydrogels

The unique reactivity of the norbornene moiety in this compound lends itself to advanced fabrication techniques that allow for the creation of hydrogels with complex, spatially defined structures and properties.

Photopatterning for Spatiotemporal Control of Hydrogel Properties

Photopatterning enables the modification of hydrogel properties with high spatial and temporal resolution. The thiol-ene chemistry of this compound hydrogels is particularly well-suited for this application. mdpi.comnih.gov After the initial formation of a base hydrogel, a significant number of unreacted pendant norbornene groups remain available throughout the network. mdpi.comnih.gov These groups serve as reactive handles for subsequent, light-mediated modifications.

The process involves soaking the pre-formed hydrogel in a solution containing a thiol-modified molecule of interest (e.g., a peptide, protein, or even another crosslinker) and a photoinitiator. mdpi.comnih.gov A photomask, which is a template with transparent and opaque regions, is then placed over the hydrogel. Upon exposure to UV light, the thiol-ene reaction is initiated only in the regions exposed to light, covalently tethering the molecule to the hydrogel scaffold in a user-defined pattern. mdpi.comnih.gov Unreacted molecules are then washed away, leaving a stable, patterned hydrogel.

This technique allows for the creation of spatially defined biochemical gradients. For example, cell-adhesive peptides like RGD (Arginine-Glycine-Aspartic acid) can be patterned onto a hydrogel surface to guide cell attachment and spreading in specific areas. mdpi.com Importantly, the tethering of mono-thiolated peptides typically does not alter the bulk mechanical properties of the hydrogel, allowing for the independent control of biochemical and mechanical cues. mdpi.com It is also possible to perform sequential photopatterning, creating complex, multi-signal patterns by repeating the process with different molecules and masks. mdpi.com Furthermore, by patterning with a dithiol crosslinker like DTT, the mechanical stiffness of the hydrogel can be locally increased, creating patterns of varying modulus within a single material. mdpi.com

Three-Dimensional (3D) Bioprinting with this compound Bioinks

Three-dimensional (3D) bioprinting is a revolutionary additive manufacturing technique for fabricating complex, cell-laden constructs. This compound has emerged as a highly valuable component of "bioinks" for several 3D bioprinting modalities due to the favorable characteristics of the thiol-norbornene reaction. ulb.ac.benih.govnih.gov

In vat polymerization techniques like digital light processing (DLP), a liquid resin is selectively cured layer-by-layer by light. Bioinks based on 8-arm PEG-norbornene (PEG8NB) and a thiol crosslinker are ideal for this process. nih.gov The step-growth thiol-norbornene photopolymerization is rapid and, crucially, not inhibited by oxygen, which is a major issue for other common chemistries like acrylate (B77674) polymerization. nih.gov This leads to faster printing speeds, higher printing fidelity, and enhanced cytocompatibility, as lower concentrations of radical photoinitiators are required. nih.gov This system has been used to print a variety of structures, including solid cell culture devices, hollow channels for endothelialization, and microwells for generating cell spheroids. nih.gov

Another innovative approach utilizes PEG-Norbornene microgels for extrusion-based bioprinting. biorxiv.orgulb.ac.be A collection of these microgels can be formulated into a bioink that behaves as a granular paste. ulb.ac.be This paste exhibits shear-thinning properties, meaning it flows easily through the printing nozzle but rapidly solidifies upon deposition, allowing for the printing of stable, complex 3D structures. biorxiv.org These printed constructs can then be further stabilized by a secondary crosslinking reaction that covalently links the individual microgels. ulb.ac.be

Alternatively, a jammed slurry of these clickable PEG-Norbornene microbeads can serve as a supportive suspension bath for printing. biorxiv.orgnih.gov In this "suspension bioprinting" method, a separate, often sacrificial, bioink is extruded into the microbead bath, which holds the printed structure in place. After printing, the entire bath can be crosslinked via the pendant norbornene groups to form a stable, porous granular construct, and the sacrificial ink can be washed out to create open channels within the scaffold. biorxiv.orgnih.gov This sequential process of printing and self-assembly enables the fabrication of large, vascularized tissue constructs. biorxiv.org

Microgel Building Blocks and Assembly into Granular Hydrogel Scaffolds

The fabrication of granular hydrogel scaffolds from microgel building blocks represents a significant advancement in tissue engineering, offering a method to create highly porous and cell-instructive three-dimensional (3D) environments. nih.govnih.gov Central to this strategy is the use of precisely engineered microgels, often synthesized from biocompatible polymers like poly(ethylene glycol) (PEG), that can be assembled and crosslinked to form a larger, interconnected scaffold. The compound this compound, while not explicitly detailed in the provided search results under its exact name, is a functionalized PEG molecule where the norbornene group plays a crucial role in the crosslinking chemistry used to form these advanced biomaterials. The principles discussed below are based on the use of norbornene-functionalized PEG (PEG-Norbornene or PEGNB), which is the broader class of compounds to which this compound belongs.

The assembly of these scaffolds often relies on thiol-ene "click" chemistry, a highly efficient and cytocompatible reaction between a thiol group (-SH) and a norbornene group. nih.govulb.ac.beresearchgate.net This reaction can be initiated by light (photopolymerization), allowing for spatiotemporal control over the crosslinking process. nih.govchienchilin.org

Microgel Synthesis and Functionalization

The initial step involves the creation of individual microgels. These are typically synthesized via methods like microfluidics, electrospraying, or batch emulsion techniques. nih.govacs.orgnih.govrsc.org Microfluidic devices, for instance, can produce highly uniform, spherical microgels by creating droplets of a precursor solution within an oil phase. nih.govrsc.org This precursor solution contains the norbornene-functionalized PEG macromers, a dithiol crosslinker, and a photoinitiator. nih.govnih.gov

A key aspect of this synthesis is the use of a non-stoichiometric ratio of thiol to norbornene groups. rsc.org By using an excess of norbornene groups during the initial microgel formation, the resulting microgels have unreacted norbornene moieties on their surfaces. acs.orgrsc.orgbiorxiv.orgbiorxiv.org These available reactive sites are then used for the subsequent assembly and crosslinking of the microgels into a larger scaffold. rsc.orgbiorxiv.orgbiorxiv.org

The properties of the microgel building blocks themselves can be tuned. For example, the stiffness of the microgels can be controlled by altering the molecular weight of the PEG-norbornene macromer or the crosslinking density. nih.govchienchilin.org Research has shown that using higher molecular weight PEG-norbornene results in larger microgels. chienchilin.org Additionally, bioactive molecules, such as the cell-adhesive peptide RGD (arginine-glycine-aspartic acid), can be incorporated into the microgels to make them more instructive for cells. nih.govbiorxiv.orgbiorxiv.org

Assembly into Granular Scaffolds

Once the functionalized microgels are fabricated, they are packed together to form a dense assembly. nih.govjove.com This "jammed" state is then stabilized by crosslinking the adjacent microgels. nih.govrsc.org This is where the available norbornene groups on the microgel surfaces become critical. A secondary crosslinking solution, typically containing a dithiol linker (like PEG-dithiol) and a photoinitiator, is introduced to the packed microgels. nih.govnih.govresearchgate.net Upon exposure to light (often UV or visible light), the thiol-ene reaction is initiated, forming covalent thioether bonds between the microgels and locking them into a stable, porous 3D scaffold. nih.govresearchgate.netbiorxiv.org

Research Findings and Material Properties

Studies have demonstrated the versatility of this approach. For example, the compressive modulus of granular hydrogels can be significantly increased through this secondary crosslinking step. In one study, post-crosslinked granular hydrogels made from norbornene-modified hyaluronic acid (NorHA) exhibited a compressive modulus of approximately 3 kPa to 10 kPa, depending on the microgel fabrication method. nih.gov Another study reported that granular hydrogels made from 4-armed PEG (20 kDa) could achieve storage moduli between 0.2 and 2 kPa. rsc.org

The interconnected microporous structure of these scaffolds, a direct result of the void spaces between the assembled microgels, is a key advantage over traditional, nanoporous bulk hydrogels. nih.govnih.govjove.com This porosity facilitates better nutrient and waste transport and provides space for cell migration and tissue infiltration. nih.govjove.com

The table below summarizes findings from research on norbornene-functionalized microgels and their assembly into granular scaffolds.

| Feature | Description | Key Findings | Citations |

| Microgel Synthesis | Formation of individual hydrogel particles using techniques like microfluidics or electrospraying with PEG-Norbornene and thiol crosslinkers. | Off-stoichiometric thiol-ene polymerization leaves unreacted norbornene groups for secondary crosslinking. Microgel stiffness can be tuned by altering PEG molecular weight. | nih.govnih.govacs.orgrsc.org |

| Scaffold Assembly | Jamming of microgels followed by photoinitiated thiol-ene click chemistry using a dithiol linker to crosslink the particles. | The process creates a stable, microporous scaffold. The bulk modulus is primarily dependent on the crosslink density of the microgel building blocks. | nih.govnih.govnih.govrsc.org |

| Mechanical Properties | The stiffness and elasticity of the final granular hydrogel. | Compressive moduli can range from ~3 kPa to 10 kPa. Storage moduli have been reported in the range of 0.2 to 6 kPa. | nih.govrsc.org |

| Porosity | The interconnected void spaces between the assembled microgels. | The granular structure inherently creates microporosity, which is advantageous for cell infiltration and nutrient transport compared to conventional hydrogels. | nih.govjove.com |

| Bio-functionality | Incorporation of bioactive peptides to guide cell behavior. | Thiolated RGD peptides can be conjugated to the norbornene groups to promote cell adhesion. | nih.govbiorxiv.orgbiorxiv.org |

Bioconjugation Strategies Utilizing M Peg3 Norbornene Scaffolds

Covalent Attachment Approaches for Biomolecule Immobilization

The covalent immobilization of biomolecules is a fundamental technique in biotechnology and materials science. The use of m-PEG3-Norbornene facilitates this process through specific and efficient chemical reactions.

Amine-Carboxylate Conjugation via Activated Esters

A prevalent method for bioconjugation involves the reaction between an amine and a carboxylic acid, which is often activated as an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. sigmaaldrich.comscielo.br While this compound does not inherently possess a carboxyl group, it is frequently incorporated into molecules that do. This process typically involves modifying a carboxylate-containing molecule to include the norbornene functionality. Subsequently, the carboxyl group is activated with a reagent like N-hydroxysuccinimide (NHS), often facilitated by a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.com This activated NHS ester then readily reacts with primary amines, such as the lysine (B10760008) residues found on the surface of proteins, to form a stable amide linkage. sigmaaldrich.comthermofisher.com This multi-step approach allows for the precise covalent attachment of the norbornene moiety to biomolecules, preparing them for subsequent immobilization or further conjugation. sigmaaldrich.com

| Reagent | Role in Amine-Carboxylate Conjugation |

| N-hydroxysuccinimide (NHS) | Reacts with carboxyl groups to form amine-reactive NHS esters. thermofisher.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A carbodiimide that facilitates the reaction between carboxylates and NHS. mdpi.com |

| Lysine | An amino acid with a primary amine in its side chain, commonly targeted for conjugation on protein surfaces. sigmaaldrich.com |

Thiol-Norbornene Click Conjugation for Peptide and Protein Tethering

The thiol-ene reaction between a thiol (sulfhydryl) group and the norbornene alkene is a highly efficient "click" chemistry method for immobilizing peptides and proteins. mdpi.com This reaction, which can be initiated by UV light in the presence of a photoinitiator, involves the radical-mediated addition of a thiol across the double bond of the norbornene ring. mdpi.commdpi.com This creates a stable thioether bond. A key advantage of this method is its orthogonality, meaning it is highly specific and does not interfere with other functional groups typically found in biological molecules. chienchilin.org The reaction proceeds rapidly under mild, aqueous conditions, preserving the structure and function of sensitive biomolecules like proteins. mdpi.comchienchilin.org This strategy has been successfully used to attach cysteine-containing peptides to norbornene-functionalized surfaces for applications such as the fabrication of peptide microarrays. mdpi.com

| Biomolecule/Scaffold | Conjugation Chemistry | Key Features | Application Example |

| Cysteine-containing Peptides | Thiol-Norbornene Click Reaction | Photo-initiated, high specificity, biocompatible conditions. mdpi.comchienchilin.org | Tethering peptides to hydrogel networks for tissue engineering. mdpi.comresearchgate.net |

| Thiolated Proteins | Thiol-Norbornene Click Reaction | Can be performed on pre-formed hydrogels to modify their properties. chienchilin.org | Site-specific immobilization of proteins on surfaces. |

Protein-Polymer Conjugate Synthesis Methodologies

The covalent attachment of polymers to proteins can enhance the protein's stability, solubility, and in vivo circulation time. nih.gov The this compound scaffold is instrumental in modern approaches to creating these protein-polymer conjugates.

"Grafting-To" Approaches for Polymer Attachment to Proteins

The "grafting-to" method involves synthesizing a polymer chain with a reactive end group, which is then attached to a protein. nih.gov In this strategy, a polymer can be synthesized via techniques like ring-opening metathesis polymerization (ROMP) to have a terminal norbornene group. taylorandfrancis.comacs.org This norbornene-terminated polymer can then be conjugated to a protein that has been functionalized with a complementary reactive group, such as a tetrazine, through the rapid and specific tetrazine-norbornene click reaction. researchgate.net This approach allows for the characterization of the polymer before it is attached to the protein. rsc.org However, the steric bulk of the pre-formed polymer can sometimes hinder the reaction efficiency, particularly when trying to achieve high grafting densities on the protein surface. osti.gov

"Grafting-From" Polymerization for Enhanced Surface Functionalization

The "grafting-from," or surface-initiated polymerization, approach involves first attaching a polymerization initiator to the protein surface. nih.govalfa-chemistry.com The polymer chains are then grown directly from these initiation sites. alfa-chemistry.com This method can lead to significantly higher grafting densities compared to the "grafting-to" approach. nih.govrsc.org In the context of this compound, a norbornene-functionalized initiator can be attached to the protein. rsc.org Subsequently, a polymerization technique like ring-opening metathesis polymerization (ROMP) is used to grow polymer chains from the norbornene-functionalized sites on the protein. alfa-chemistry.comrsc.org This strategy is particularly effective for creating dense polymer brush structures on protein surfaces, which can provide enhanced steric shielding and stability. osti.govnih.gov

Controlled Ligand Presentation and Extracellular Matrix Mimicry within Hydrogel Matrices

Hydrogels, particularly those synthesized from poly(ethylene glycol) (PEG), have emerged as a leading class of materials for mimicking the native extracellular matrix (ECM) in three-dimensional (3D) cell culture. acs.orgsigmaaldrich.com Their high water content, tunable elasticity, and efficient mass transport properties simulate key aspects of soft tissue environments. acs.orgsigmaaldrich.com The development of bio-orthogonal click chemistries, especially the thiol-norbornene reaction, has provided researchers with powerful tools to create synthetic hydrogel scaffolds with precisely controlled and independently tunable biochemical and mechanical properties. nih.govrsc.org

The thiol-norbornene reaction is a photo-initiated process that proceeds via a step-growth mechanism, allowing for the formation of uniform, homogeneous polymer networks under cytocompatible conditions. nih.govengineering.org.cn Typically, a hydrogel network is formed by reacting multi-arm PEG macromers functionalized with norbornene groups (e.g., 8-arm PEG-Norbornene) with dithiol crosslinkers, such as dithiothreitol (B142953) (DTT) or matrix metalloproteinase (MMP)-degradable peptides containing cysteine residues. mdpi.comnih.govnih.gov This reaction is highly specific and efficient, proceeding rapidly in the presence of a photoinitiator (e.g., LAP) and light (UV or visible). nih.govengineering.org.cn

A key advantage of this system is the ability to perform secondary modifications to the hydrogel network. By adjusting the stoichiometric ratio of thiol to norbornene groups during the initial crosslinking, a surplus of unreacted norbornene functionalities can be retained within the gel matrix. mdpi.comrsc.org These pendant norbornene groups serve as reactive handles for the subsequent covalent attachment of bioactive molecules.

This is where heterobifunctional linkers like this compound play a crucial role. The norbornene moiety on the linker can react with a thiol-containing molecule, such as a cysteine-terminated peptide, via a secondary photo-initiated thiol-ene reaction. This allows for the precise, covalent tethering of specific signaling molecules and adhesion ligands to the hydrogel backbone. The short, hydrophilic tri(ethylene glycol) (PEG3) spacer ensures that the tethered ligand remains bioavailable and is presented at a defined distance from the polymer backbone. This strategy enables researchers to decouple the hydrogel's physical properties (like stiffness) from its biochemical presentation. mdpi.com

The ability to control the type, concentration, and spatial presentation of tethered ligands is fundamental to creating effective ECM mimics. rsc.orgnih.gov For instance, the peptide sequence Arginine-Glycine-Aspartic acid (RGD) is a well-known motif that promotes cell adhesion by binding to integrin receptors on the cell surface. By tethering RGD to a PEG-Norbornene hydrogel, an otherwise bio-inert material can be rendered cell-adhesive, promoting cell attachment, spreading, and proliferation. mdpi.comnih.gov Research has demonstrated that cell behavior is highly sensitive to the concentration of these presented ligands.

Table 1: Research Findings on the Effect of Ligand Concentration on Cell Behavior in Norbornene-Functionalized Hydrogels

| Hydrogel System | Cell Type | Ligand | Ligand Concentration (mM) | Observed Cellular Response | Source |

|---|---|---|---|---|---|

| 5 wt% PEG-Norbornene | Human Mesenchymal Stem Cells (MSCs) | cRGD | 0 | Cells remained rounded with minimal adhesion. | mdpi.com |

| 5 wt% PEG-Norbornene | Human Mesenchymal Stem Cells (MSCs) | cRGD | 2 | Cells adhered and spread significantly. | mdpi.com |

| 5 or 10 wt% PEG-Norbornene | Valvular Interstitial Cells (VICs) | CRGD | 0 | Minimal cell process extension. | nih.gov |

| 5 or 10 wt% PEG-Norbornene | Valvular Interstitial Cells (VICs) | CRGD | 2 | Significant increase in cell process extension and integrin binding. | nih.gov |

| PEG-Norbornene | Human Umbilical Vein Endothelial Cells (HUVECs) | cRGD | 2 | High cell viability and adhesion compared to hydrogels without cRGD. | mdpi.com |

Furthermore, the mechanical properties of the hydrogel can be tuned independently of the biochemical cues. The stiffness, or storage modulus, of the hydrogel is primarily dictated by the weight percent of the PEG-Norbornene macromer and the concentration of the dithiol crosslinker. mdpi.comnih.gov This allows for the creation of matrices with a wide range of mechanical properties, from very soft (~1 kPa) to relatively stiff (>70 kPa), mimicking various tissue types. nih.gov

Table 2: Research Findings on the Tunability of Mechanical Properties in Thiol-Ene Hydrogels

| Hydrogel System | Macromer Concentration | Crosslinker (DTT) Concentration | Resulting Storage Modulus (G') | Source |

|---|---|---|---|---|

| 4 wt% Norbornene-modified Hyaluronic Acid (NorHA) | 4 wt% | Varied | ~1 kPa to ~70 kPa | nih.gov |

| 8-arm PEG-Norbornene | 5 wt% | 5 mM | ~7.2 kPa | mdpi.com |

| 8-arm PEG-Norbornene | 5 wt% | 7 mM | ~11.1 kPa | mdpi.com |

| 8-arm PEG-Norbornene | 10 wt% | 10 mM | ~23.5 kPa | mdpi.com |

| 8-arm PEG-Norbornene | 10 wt% | 14 mM | ~31.3 kPa | mdpi.com |

Because the ligand tethering step is light-mediated, it offers powerful spatiotemporal control. Using photomasks, researchers can pattern ligands onto specific regions of the hydrogel, creating gradients or distinct zones of bioactivity. nih.govrsc.org This capability is invaluable for mimicking the complex, heterogeneous organization of the natural ECM and for studying advanced cell behaviors like migration and co-culture interactions. rsc.org

Applications in Advanced Biomaterials and Tissue Engineering Research

Scaffolds for In Vitro Cell Culture and Encapsulation Studies

Hydrogels formulated with m-PEG3-Norbornene are extensively used to create scaffolds for in vitro cell culture and encapsulation studies. The ability to precisely control the physical and chemical properties of these hydrogels makes them ideal for investigating fundamental cellular processes in a 3D context.

The cell microenvironment is a complex and dynamic network of biochemical and biophysical cues that dictates cell behavior. polyu.edu.hknih.gov Synthetic hydrogels, particularly those based on polyethylene (B3416737) glycol (PEG), offer a "blank slate" approach to engineering these microenvironments, as they are inherently resistant to non-specific protein adsorption. acs.orgnih.gov This allows researchers to systematically introduce specific bioactive molecules and control the mechanical properties of the scaffold to study their effects on cells. polyu.edu.hkacs.org

The norbornene moiety of this compound facilitates the formation of hydrogels through "click" chemistry, such as the thiol-ene reaction. researchgate.net This type of reaction is bio-orthogonal, meaning it can occur in the presence of biological molecules without interfering with them, making it highly suitable for encapsulating living cells. By reacting multi-arm PEG-norbornene with thiol-containing crosslinkers, researchers can create hydrogels with well-defined network structures. nih.govresearchgate.net The properties of these hydrogels, such as stiffness and porosity, can be tuned by varying the concentration and molecular weight of the PEG macromers and the stoichiometry of the thiol and norbornene groups. researchgate.netbiorxiv.org This allows for the creation of 3D microenvironments that mimic the mechanical properties of various tissues. acs.orgxjtu.edu.cn

Table 1: Examples of this compound in Engineering 3D Cell Microenvironments

| Application | Key Feature | Research Finding |

|---|---|---|

| Tunable Hydrogel Stiffness | Control over mechanical cues | Hydrogel stiffness can be modulated to mimic both healthy and diseased tissue, influencing cell functions like growth and differentiation. acs.org |

| Bio-orthogonal Ligation | Covalent incorporation of bioactive peptides | Thiol-ene chemistry allows for the precise incorporation of adhesive ligands (e.g., RGD sequences) to promote cell attachment and spreading. acs.orgnih.gov |

| Macroporous Scaffolds | Kinetically controlled phase separation | Fabrication of macroporous hydrogels with tunable pore sizes (1-300 μm) that allow for cell infiltration, spreading, and migration. biorxiv.org |

| Dynamic Microenvironments | Photo-cleavable crosslinkers | Integration of light-sensitive molecules enables spatiotemporal control over hydrogel properties, allowing for dynamic studies of cell responses to environmental changes. nih.gov |

The ability to engineer the mechanical properties of this compound-based hydrogels is crucial for studying mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. annualreviews.org It is well-established that the stiffness of the surrounding matrix can direct cell behavior, including migration, proliferation, and differentiation. nih.gov

By creating hydrogels with varying degrees of stiffness, researchers can investigate how mechanical cues influence cell fate. acs.orgnih.gov For example, studies have shown that mesenchymal stem cells (MSCs) respond to the stiffness of their environment, with softer matrices promoting adipogenesis (fat cell formation) and stiffer matrices favoring osteogenesis (bone cell formation). Furthermore, the incorporation of specific peptide sequences into the hydrogel network can provide chemical cues that work in concert with mechanical signals to direct cell behavior. nih.gov The thiol-ene reaction involving this compound is particularly advantageous for this purpose, as it allows for the straightforward incorporation of cysteine-containing peptides. nih.gov

Table 2: Research Findings on Directed Cell Behavior and Mechanotransduction

| Research Focus | Hydrogel System | Key Finding |

|---|---|---|

| Stem Cell Differentiation | PEG-norbornene hydrogels with tunable stiffness | Substrate stiffness was shown to be a critical factor in directing the differentiation of human mesenchymal stem cells. |

| Cell Migration | Hydrogels with gradients in stiffness | Steeper stiffness gradients were found to induce directed cell migration (durotaxis). nih.gov |

| Mechanotransduction Pathways | PEG-norbornene hydrogels functionalized with adhesive peptides | The interplay between substrate stiffness and adhesive ligand density regulates the activation of mechanosensitive proteins like YAP/TAZ. unipd.it |

A key requirement for successful 3D cell culture is the ability of the scaffold to support cell viability, spreading, and proliferation. Hydrogels formed from this compound have demonstrated excellent cytocompatibility, with high rates of cell survival post-encapsulation. acs.orgnih.gov The mild reaction conditions of photoinitiated thiol-ene polymerizations contribute to this high viability.

For anchorage-dependent cells, the incorporation of adhesion ligands, such as the RGD peptide sequence, into the hydrogel network is crucial for survival and spreading. acs.org The "click" chemistry approach allows for the precise control over the concentration of these ligands. Furthermore, the degradability of the hydrogel can be engineered to allow for cell-mediated remodeling of the microenvironment. By incorporating peptide sequences that are susceptible to cleavage by cell-secreted matrix metalloproteinases (MMPs), the hydrogel can be designed to degrade as cells spread and proliferate, mimicking the dynamic nature of the native ECM. acs.orgpnas.org

Recent studies have utilized microfluidic devices to encapsulate single cells within PEG-norbornene microgels, demonstrating high viability (over 90%) for extended periods. nih.govnih.govresearchgate.net These microencapsulation techniques offer a high-throughput method for creating uniform, cell-laden microgels for various therapeutic and research applications. acs.org

Table 3: Encapsulated Cell Viability and Function in this compound Hydrogels

| Cell Type | Encapsulation Method | Key Findings |

|---|---|---|

| Human Mesenchymal Stem Cells (hMSCs) | Bulk encapsulation | High cell viability (>95%) was maintained in photopolymerized PEG-peptide hydrogels. acs.org |

| Equine Mesenchymal Stromal Cells (MSCs) | Microfluidic encapsulation | Viability remained at least 90% over 14 days; encapsulated cells showed elevated expression of therapeutic growth factors. acs.org |

| 3T3 Fibroblasts | Microfluidic encapsulation | Excellent cell viability was observed over 14 days, demonstrating the potential for long-term culture. researchgate.net |

| Human Dermal Fibroblasts | Encapsulation in macroporous hydrogels | Porosity improved cell spreading and allowed for cell migration within the scaffold. biorxiv.org |

Investigations into Directed Cell Behavior and Mechanotransduction

Functional Tissue Engineering Scaffolds

The versatility of this compound extends to the development of functional tissue engineering scaffolds designed to promote the regeneration of specific tissues. By tailoring the properties of the hydrogel to mimic the target tissue, researchers can create environments that support the growth and organization of cells into functional tissue constructs. axispharm.com

In vitro tissue models are invaluable tools for studying disease progression, screening potential drugs, and understanding the fundamentals of tissue development. nih.govnih.gov Hydrogels based on this compound can be engineered to create 3D models of various tissues, including lung and liver. ersnet.orgresearchgate.net

For instance, researchers have developed a 3D lung model using poly(ethylene glycol)-norbornene to study the interactions between alveolar epithelial cells and lung fibroblasts in fibrotic conditions. ersnet.org This model utilized cell-degradable hydrogel microspheres to replicate the structure of human alveoli, which were then embedded in a hydrogel with a stiffness mimicking either healthy or fibrotic lung tissue. ersnet.org Similarly, norbornene-functionalized gelatin hydrogels have been used to create in vitro culture systems for liver cells to investigate the mechanisms of liver disease. researchgate.net These models allow for the systematic investigation of cell-cell and cell-matrix interactions in a controlled, 3D environment. nih.gov

Table 4: In Vitro Tissue Models Utilizing this compound Scaffolds

| Tissue Model | Hydrogel System | Application |

|---|---|---|

| Lung Fibrosis Model | PEG-norbornene hydrogel with tunable stiffness | Studying alveolar epithelial cell and lung fibroblast interactions in a fibrotic microenvironment. ersnet.org |

| Liver Disease Model | Norbornene-functionalized gelatin hydrogel | Investigating cell-ECM interactions important for liver cell survival and function. researchgate.net |

| Neural Tissue Model | Gelatin-norbornene hydrogel | Providing a bioactive scaffold for the 3D culture of neural progenitor cells. nih.gov |

The ability to tailor the biochemical and mechanical properties of this compound hydrogels allows for the creation of scaffolds that mimic the specific characteristics of tissues like skin and bone. accscience.comnih.gov

For skin tissue engineering, norbornene-functionalized pullulan hydrogels have been used as scaffolds to create epithelized dermal models. accscience.com These hydrogels can be rapidly formed using visible light and support the viability and function of both fibroblasts and keratinocytes, the primary cell types in the skin. accscience.com In another study, chondroitin (B13769445) sulfate (B86663) was combined with multi-armed PEG-Norbornene to create hydrogels for skin wound healing that promoted blood vessel formation and collagen deposition. researchgate.net

In the context of bone tissue engineering, this compound can be incorporated into scaffolds designed to promote osteogenesis. nih.gov These scaffolds can be functionalized with peptides that mimic the bone ECM and can be designed to release growth factors, such as bone morphogenetic protein-2 (BMP-2), in a controlled manner. nih.gov The thiol-ene click chemistry facilitates the tethering of these bioactive molecules to the hydrogel network, enhancing the osteogenic potential of the scaffold. nih.gov

Table 5: this compound Scaffolds for Specific Tissue Mimicry

| Target Tissue | Hydrogel Composition | Key Features and Findings |

|---|---|---|

| Skin | Norbornene-pullulan | 3D-bioprinted scaffolds that support the co-culture of fibroblasts and keratinocytes, forming an epidermal layer. accscience.com |

| Skin | Tetrazine chondroitin sulfate and 8-armed PEG-norbornene | Self-healing hydrogel that improved wound closure, blood perfusion, and collagen deposition in vivo. researchgate.net |

| Bone | PEG/MMP-cleavable peptide/BMP-2 | Thiol-norbornene click chemistry used to tether BMP-2, leading to increased expression of osteogenic markers and enhanced cell differentiation. nih.gov |

| Lung | PEG-norbornene with basement membrane-mimicking peptides | Creation of hydrogel matrices tailored to mimic fibrotic lung for studying cell growth and development in vitro. google.com |

Strategies for Vascularization in Engineered Constructs

A primary challenge in tissue engineering is the development of functional vascular networks within engineered tissues to ensure nutrient and oxygen supply. nih.govresearchgate.net Research has demonstrated that poly(ethylene glycol)-norbornene (PEGNB) hydrogels can be used to create environments that support the formation of microvascular networks. nih.govnih.govresearchgate.net

In one approach, secondarily crosslinkable PEGNB microbeads are used as a supportive medium for suspension bioprinting. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net This method allows for the printing of sacrificial bioinks to create channels within the hydrogel construct. nih.govbiorxiv.orgbiorxiv.org After printing, the entire construct can be crosslinked, and the sacrificial material removed, leaving behind a network of channels that can be perfused. nih.govbiorxiv.org

When endothelial and stromal cells are embedded within these PEGNB microbead slurries, they can self-assemble into capillary-scale vascular networks. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net The endothelial tubules form in the spaces between the microbeads, supported by the surrounding stromal cells. biorxiv.orgresearchgate.net This technique has been shown to enable the vascularization of large volumes of engineered tissue. biorxiv.org

Another strategy involves the fabrication of PEGNB microgels containing both endothelial and stromal cells using microfluidic techniques. nih.govresearchgate.net When these cell-laden microgels are embedded within a larger hydrogel, they initiate the formation of robust microvascular networks. nih.govresearchgate.net Pre-culturing these microgels can even lead to the formation of vessel-like structures within the microgel itself before they are incorporated into a larger construct. nih.govresearchgate.net

Table 1: Research Findings in Vascularization Strategies Using this compound

| Research Focus | Key Finding | Reference |

|---|---|---|

| Suspension Bioprinting | Clickable PEGNB microbeads serve as a suitable support for printing sacrificial bioinks to create perfusable channels. | nih.govbiorxiv.org |

| Microvascular Self-Assembly | Co-embedded endothelial and stromal cells self-assemble into capillary-scale vasculature within jammed RGD-modified PEGNB microbead slurries. | nih.govbiorxiv.orgbiorxiv.orgresearchgate.net |

| Vascularizing Microgels | PEGNB microgels containing endothelial and stromal cells, when embedded in a bulk hydrogel, initiate the formation of robust microvascular networks. | nih.govresearchgate.net |

| Pre-vascularization | Extended pre-culture of cell-laden PEGNB microgels allows for the formation of vessel-like structures within the microgels. | nih.govresearchgate.net |

Advanced Drug Delivery System Research

The properties of this compound, such as its water solubility and biocompatibility, make it an ideal candidate for drug delivery applications. axispharm.com The reactive norbornene group allows for the attachment of various molecules, enabling the creation of customized drug delivery systems. axispharm.com

Design and Mechanism of Controlled Release Platforms

Hydrogels created with this compound are a key platform for controlled drug release. biochempeg.com The crosslinking of these hydrogels can be precisely controlled, which in turn dictates the release kinetics of encapsulated drugs. mdpi.com The degradation of the hydrogel network, often through the hydrolysis of ester bonds, leads to an increase in the mesh size, allowing for the diffusion of the therapeutic agent. chienchilin.orgnih.gov

Thiol-ene click chemistry is a common method used to form these hydrogels, reacting multi-arm PEG-norbornene with thiol-containing crosslinkers. chienchilin.orgiu.edu This reaction can be initiated by light, allowing for in-situ gelation. chienchilin.org By modifying the chemical structure of the PEG-norbornene precursor, the degradation rate of the hydrogel can be tuned. For instance, introducing different hydrolyzable linkers can significantly alter the stability of the hydrogel, enabling release profiles that can be extended over long periods. researchgate.netuni-regensburg.de

Bioorthogonal chemistry, such as the inverse electron demand Diels-Alder (iEDDA) reaction between norbornene and tetrazine, provides another powerful tool for creating drug delivery hydrogels. rsc.orgacs.orgnih.govnih.gov This reaction is fast, catalyst-free, and produces non-toxic byproducts, making it suitable for in-vivo applications. mdpi.com The iEDDA reaction has been used to create injectable hydrogels that can encapsulate and release therapeutic molecules. mdpi.com

Polymeric Micelles and Nanocarriers for Encapsulation Research

Polymeric micelles are self-assembling nanostructures that are highly effective for delivering poorly water-soluble drugs. nih.govnih.gov These micelles typically consist of a hydrophilic shell, often made of PEG, and a hydrophobic core where the drug is encapsulated. nih.govnih.gov The PEG shell provides a stealth-like quality, prolonging circulation time in the bloodstream and promoting accumulation at the target site. nih.govnih.gov

Amphiphilic block copolymers containing PEG and a hydrophobic block can self-assemble into micelles in an aqueous environment. nih.gov Research has explored the use of norbornene-functionalized polymers to create such micelles. For instance, copolymers of norbornene monomers functionalized with both PEG and a drug molecule can self-assemble into nanoparticles. chemrxiv.org These nanoparticles can encapsulate the drug within their core, shielding it from the surrounding environment until it reaches the target site. chemrxiv.org

Triblock copolymers, such as those with a PEG-poly(propylene glycol)-PEG structure, are also widely used to form micelles for drug delivery. researchgate.net The versatility of norbornene chemistry allows for the synthesis of complex polymer architectures, including triblock copolymers designed for sustained drug release. nih.gov These nanocarriers can be designed to respond to specific stimuli, leading to a more targeted and efficient drug release. nih.gov

Table 2: Characteristics of Polymeric Micelles and Nanocarriers

| Nanocarrier Type | Key Features | Relevant Research |

|---|---|---|

| Polymeric Micelles | Self-assembling, hydrophilic PEG shell, hydrophobic core for drug encapsulation, prolonged circulation. | nih.govnih.gov |

| Norbornene-based Nanoparticles | Formed from self-assembly of norbornene copolymers functionalized with PEG and drug molecules. | chemrxiv.org |

| Triblock Copolymer Micelles | Composed of three polymer blocks (e.g., PEG-PPG-PEG), used for creating stimuli-responsive nanocarriers. | researchgate.netnih.gov |

Mechanistic Studies of Stimuli-Responsive Drug Release

A key area of research is the development of "smart" drug delivery systems that release their payload in response to specific environmental triggers. nih.govrsc.org These stimuli can be internal, such as changes in pH or the presence of specific enzymes, or external, like changes in temperature. nih.govnih.gov

pH-Responsive Release: The microenvironment of tumors is often more acidic than healthy tissue. nih.gov This pH difference can be exploited to trigger drug release. Hydrogels and nanocarriers can be designed with acid-labile linkers, such as hydrazones or acetals, that break down in acidic conditions, releasing the attached drug. nih.govmdpi.comfrontiersin.org Norbornene-based copolymers have been synthesized with these pH-sensitive linkers to create nanocarriers that deliver drugs specifically to tumor cells. nih.govfrontiersin.org The release of the drug is significantly higher at the acidic pH found in tumor endosomes and lysosomes compared to the neutral pH of the bloodstream. nih.gov

Enzyme-Responsive Release: The overexpression of certain enzymes in diseased tissues can also be used as a trigger. For example, matrix metalloproteinases (MMPs) are often upregulated in tumors and areas of inflammation. mdpi.com Hydrogels can be designed with peptide crosslinkers that are specifically cleaved by MMPs, leading to the degradation of the hydrogel and the release of the encapsulated drug. nih.gov

Redox-Responsive Release: The intracellular environment has a higher concentration of reducing agents like glutathione (B108866) than the extracellular space. This difference can be used to trigger drug release from nanocarriers containing disulfide bonds. nih.gov When the nanocarrier enters a cell, the disulfide bonds are cleaved, leading to the disassembly of the carrier and the release of its contents. nih.gov

Table 3: Mechanisms of Stimuli-Responsive Drug Release

| Stimulus | Mechanism | Example Application |

|---|---|---|

| pH | Cleavage of acid-labile linkers (e.g., hydrazones, acetals) in the acidic tumor microenvironment. | Release of doxorubicin (B1662922) from norbornene-based nanocarriers in cancerous cells. nih.gov |

| Enzymes | Degradation of peptide crosslinkers in hydrogels by specific enzymes (e.g., MMPs). | Targeted drug release at sites of inflammation or tumors. mdpi.comnih.gov |

| Redox | Cleavage of disulfide bonds in the reducing intracellular environment. | Intracellular release of drugs from nanocarriers. nih.gov |

| Temperature | Phase transition of thermo-responsive polymers (e.g., PNIPAM) above a lower critical solution temperature (LCST). | Controlled gelation and drug release by temperature changes. nih.gov |

Future Research Trajectories and Emerging Innovations for M Peg3 Norbornene

Integration with Computational Modeling and Artificial Intelligence in Material Design

The rational design of novel polymers is increasingly being accelerated by the integration of computational modeling and artificial intelligence (AI). Future research will heavily leverage these tools to predict the behavior of m-PEG3-Norbornene-based materials before synthesis, saving significant time and resources.

Detailed Research Findings: Computational methods, such as Density Functional Theory (DFT), are being employed to investigate how the structure of norbornene-based monomers influences their reactivity in polymerization processes like Ring-Opening Metathesis Polymerization (ROMP). rsc.org Studies have shown a correlation between the Highest Occupied Molecular Orbital (HOMO) energy of the norbornene alkene and the polymerization rate constant (kp). rsc.orgnsf.gov Monomers with higher HOMO energies tend to exhibit faster polymerization kinetics. nsf.gov This predictive power allows for the in silico screening of potential this compound derivatives with tailored reactivity.

AI and machine learning algorithms can analyze large datasets generated from both computational predictions and high-throughput experimental screening. acs.org This synergy enables the development of predictive models that can identify complex structure-property relationships. acs.org For instance, AI can guide the design of this compound-based copolymers with specific degradation profiles or mechanical strengths by identifying the optimal monomer compositions and polymer architectures.

Table 1: Computational and Experimental Parameters in Material Design

| Parameter | Method of Determination | Significance in Material Design | Reference |

|---|---|---|---|

| HOMO Energy | Density Functional Theory (DFT) | Predicts polymerization rate (kp) of norbornene monomers. | rsc.org, nsf.gov |

| Polymerization Rate (kp) | Experimental Measurement & Computational Prediction | Determines the speed of polymer formation, crucial for controlling synthesis. | rsc.org, nsf.gov |

Exploration of Novel this compound Architectures and Polymer Topologies

The norbornene moiety's susceptibility to living polymerization techniques like ROMP opens up a vast design space for novel polymer architectures far beyond simple linear chains. umich.eduacs.org These complex topologies are critical for developing materials with highly specific functions.

Detailed Research Findings: ROMP, often initiated by robust ruthenium-based catalysts like the Grubbs' third-generation catalyst (G3), allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. acs.orgacs.org This control is essential for creating advanced architectures such as:

Block Copolymers: By sequentially adding different norbornene-based monomers, amphiphilic block copolymers can be synthesized. acs.orgnih.gov These can self-assemble into complex nanostructures like micelles or polymersomes, which are valuable for drug delivery applications. acs.orgacs.org

Bottlebrush Polymers: Using a "grafting-through" approach, macromonomers (which can be PEG-based) with a norbornene end-group can be polymerized to create densely grafted bottlebrush polymers. acs.orgrsc.org These structures have unique solution properties and can serve as super-soft materials.

Star Polymers: Multi-arm initiators or crosslinkers can be used with this compound to form star-shaped polymers, which exhibit different rheological and physical properties compared to their linear counterparts. acs.org

Researchers are also investigating how modifications to the "anchor group"—the atoms connecting the norbornene ring to the rest of the monomer—can influence polymerization and final properties. rsc.org The use of rigid or flexible anchor groups can alter polymerization rates and the ultimate architecture of the resulting polymer. rsc.org This exploration allows for fine-tuning of material characteristics.

Advancements in Multi-Stimuli Responsive Hydrogel Systems

A major frontier in biomaterials research is the development of "smart" hydrogels that can respond to multiple environmental cues. rjpbr.comnih.govrsc.org The versatility of this compound, particularly its ability to participate in efficient crosslinking reactions like thiol-ene "click" chemistry, makes it an ideal component for these systems. nih.govmdpi.comengineering.org.cn

Detailed Research Findings: Multi-stimuli-responsive hydrogels can be engineered to change their properties—such as swelling, stiffness, or drug release—in response to specific combinations of triggers like pH, temperature, light, and the presence of specific biomolecules. rjpbr.comresearchgate.net

pH-Responsiveness: By incorporating pH-sensitive linkers, such as hydrazones, into the hydrogel network, drug release can be triggered in the acidic microenvironments characteristic of tumors or intracellular compartments. nih.gov Norbornene copolymers have been synthesized to act as carriers for drugs like doxorubicin (B1662922), releasing them under mildly acidic conditions. nih.gov

Thermo-Responsiveness: Polymers exhibiting a lower critical solution temperature (LCST), such as those based on poly(alkyl glycidyl (B131873) ether), can be combined with this compound. nsf.gov These hydrogels can be designed to be injectable at low temperatures and then form a stable gel at body temperature. nsf.gov

Light-Responsiveness: The thiol-norbornene reaction itself is often initiated by light, allowing for precise spatial and temporal control over gelation. mdpi.comengineering.org.cn This enables the 3D printing or photopatterning of complex hydrogel structures for tissue engineering, where bioactive molecules can be precisely placed within the scaffold. mdpi.comaccscience.com

The combination of these responses in a single hydrogel system is a key research goal. rjpbr.com For example, a thermo-responsive, injectable hydrogel could be further functionalized with light-degradable crosslinkers, allowing for on-demand dissolution of the material or release of a therapeutic payload.

Table 2: Examples of Stimuli-Responsive Systems Using Norbornene Chemistry

| Stimulus | Responsive Component/Mechanism | Potential Application | Reference |

|---|---|---|---|

| pH | Hydrazone linkers | Targeted drug release in acidic tumor environments. | nih.gov |

| Temperature | Polymers with a Lower Critical Solution Temperature (LCST) | Injectable hydrogels for drug delivery and tissue engineering. | nsf.gov |

| Light | Thiol-ene photoclick reaction | 3D bioprinting and spatial patterning of bioactive cues. | mdpi.com, engineering.org.cn |

Development of High-Throughput Screening Methodologies for Material Optimization

To navigate the vast parameter space of multi-component materials based on this compound, high-throughput screening (HTS) methodologies are essential. acs.org These approaches allow for the rapid synthesis and characterization of large libraries of materials, dramatically accelerating the discovery of optimal formulations. nih.gov

Detailed Research Findings: HTS workflows are being developed to efficiently screen for both physical properties and biological responses. acs.org